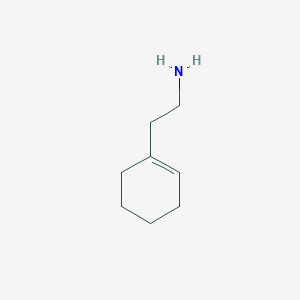
2-(1-Cyclohexenyl)ethylamine
Cat. No. B057816
M. Wt: 125.21 g/mol
InChI Key: IUDMXOOVKMKODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06310095B1
Procedure details


To a solution of 2-(1-cyclohexenyl)ethylamine (4.0 g) in 1,4-dioxane (40 mL) was added di-tert-butyldicarbonate (7.7 g). After gas evolution ceased (≈2 h) the reaction was concentrated. A portion of the residue (2 g) was dissolved in THF (10 mL) followed by addition of LiAlH4 (10 mL, 1M THF), which caused an exotherm. After 3 h, more LiAlH4 solution was added (4 mL), and the reaction was warmed to reflux. After 1 h, the reaction was cooled, and quenched cautiously with vigorous stirring by the addition of water (0.57 mL), 1M NaOH (0.6 mL), and more water (1.5 mL). The suspension was filtered through celite, which was washed with ether. The organic solution was concentrated to give the desired product as a volatile oil (0.8 g).



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:10](OC(OC(OC(C)(C)C)=O)=O)(C)(C)C>O1CCOCC1>[CH3:10][NH:9][CH2:8][CH2:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCCC1)CCN
|
|
Name
|
|
|
Quantity
|
7.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring by the addition of water (0.57 mL), 1M NaOH (0.6 mL), and more water (1.5 mL)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(≈2 h)
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
A portion of the residue (2 g) was dissolved in THF (10 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of LiAlH4 (10 mL, 1M THF), which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
more LiAlH4 solution was added (4 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was warmed to reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched cautiously
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered through celite, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic solution was concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC1=CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 18% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
